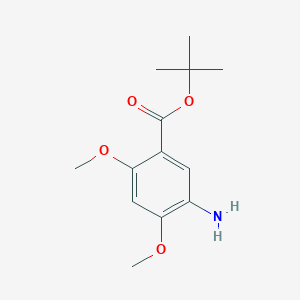

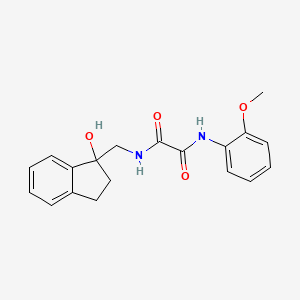

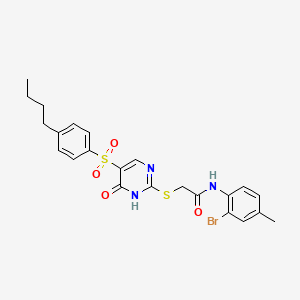

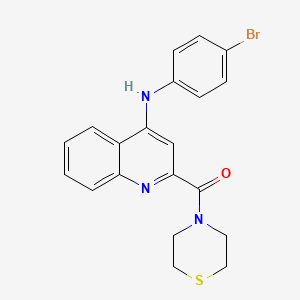

![molecular formula C22H21N3O3S B3020379 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 496028-80-9](/img/structure/B3020379.png)

2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a complex organic molecule that appears to be related to the family of benzo[de]isoquinoline-1,3-diones. These compounds have been studied for various applications, including their antiviral properties and potential use in polymer stabilization and brightening . The specific compound is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied.

Synthesis Analysis

The synthesis of related compounds, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, involves thermal heterocyclization and interactions with reagents like 1,1'-carbonyldiimidazole (CDI) . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, considering the presence of the 1,3,4-oxadiazol moiety within its structure.

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-diones has been characterized using techniques such as HRMS, NMR spectra analyses, and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Benzo[de]isoquinoline-1,3-diones can undergo various chemical reactions. For instance, halocyclization of related compounds has been achieved using iodine, bromine, or sulfuryl chloride, leading to the formation of hydrohalides and subsequent conversion into other derivatives . These reactions demonstrate the reactivity of the benzo[de]isoquinoline-1,3-dione scaffold and suggest potential pathways for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[de]isoquinoline-1,3-diones are influenced by their molecular structure. For example, the presence of a nitro group and various substituents can affect the compound's ability to inhibit viral replication . Additionally, the incorporation of benzotriazole and naphthalimide units can enhance the photostabilizing efficiency of these compounds when used in polymers . These properties are essential for the practical applications of the compound and its derivatives.

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-2-14-29-22-24-23-18(28-22)12-4-3-5-13-25-20(26)16-10-6-8-15-9-7-11-17(19(15)16)21(25)27/h2,6-11H,1,3-5,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXZIBASMBCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

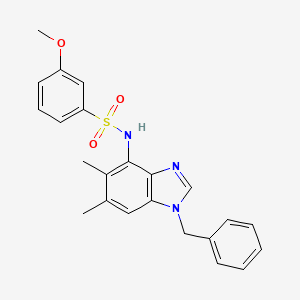

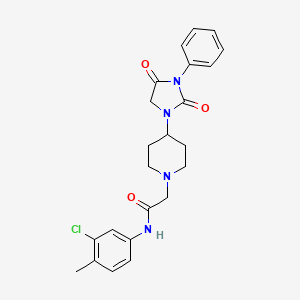

![[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone](/img/structure/B3020303.png)